molecular formula C10H11FINO2 B8014121 4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide

4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide

Cat. No.: B8014121
M. Wt: 323.10 g/mol
InChI Key: UGVPOZVFEDKBLR-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H11FINO2. It is a benzamide derivative that contains both fluorine and iodine atoms, making it a compound of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name

4-fluoro-2-iodo-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO2/c1-15-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPOZVFEDKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-iodoaniline and 2-methoxyethylamine.

    Amidation Reaction: The 4-fluoro-2-iodoaniline is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl-substituted benzamide.

Scientific Research Applications

4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated and iodinated benzamides with biological systems.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-iodo-N-(2-methoxypropyl)benzamide: Similar structure but with a different alkyl chain.

    4-Fluoro-2-iodo-N-(2-ethoxyethyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Fluoro-2-iodo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-Fluoro-2-iodo-N-(2-methoxyethyl)benzamide is unique due to its specific combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties. The methoxyethyl group also provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

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